

A Technical Guide to the Synthesis and Characterization of Repaglinide M1-D5

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Compound of Interest

Compound Name: Repaglinide M1-D5

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of **Repaglinide M1-D5**, a deuterated internal standard for the quantitative analysis of Repaglinide M1, a primary metabolite of the anti-diabetic drug Repaglinide. This document details the metabolic pathway of Repaglinide, outlines a proposed synthetic route to **Repaglinide M1-D5**, and describes the analytical techniques for its characterization.

Introduction to Repaglinide and its Metabolism

Repaglinide is an oral anti-diabetic drug that stimulates the release of insulin from pancreatic β -cells.^{[1][2]} It is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.^{[1][3]} This metabolic process leads to the formation of several metabolites, with the main ones being M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4.^{[1][4]} The formation of the M1 and M2 metabolites is primarily catalyzed by CYP3A4.^{[1][4]} These metabolites are pharmacologically inactive and are excreted mainly through the bile.^[1]

The chemical structure of Repaglinide and its M1 metabolite are shown below:

Repaglinide: (S)-2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidiny)phenyl)butyl)amino)-2-oxoethyl)benzoic acid

Repaglinide M1: (S)-2-ethoxy-4-((3-methyl-1-(2-(1-aminophenyl)butyl)amino)-2-oxoethyl)benzoic acid

The accurate quantification of Repaglinide and its metabolites is crucial in pharmacokinetic and drug metabolism studies. Deuterated internal standards, such as **Repaglinide M1-D5**, are essential for providing accuracy and precision in bioanalytical methods, typically those employing liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Repaglinide M1-D5

The synthesis of **Repaglinide M1-D5** involves a multi-step process that begins with the synthesis of the non-deuterated M1 metabolite, followed by a selective deuteration step.

Part 1: Synthesis of Repaglinide M1

The synthesis of Repaglinide M1 can be achieved through the amide coupling of two key intermediates:

- (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine
- 4-(carboxymethyl)-2-ethoxybenzoic acid

Synthesis of (S)-3-methyl-1-(2-piperidin-1-yl-phenyl)butan-1-amine:

A detailed, multi-step synthesis for this chiral amine intermediate has been described in the literature. The process typically involves a nucleophilic substitution, Grignard reaction, reduction, and resolution to obtain the desired (S)-enantiomer.

Synthesis of 4-(carboxymethyl)-2-ethoxybenzoic acid:

This dicarboxylic acid can be synthesized from precursors such as 5-bromo-1-indanone through a series of reactions including condensation, oxidation, and hydrolysis.

Amide Coupling to form Repaglinide:

The two intermediates are coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or a similar activating agent, to form the amide bond, yielding Repaglinide.

Formation of Repaglinide M1:

Repaglinide M1 is the aromatic amine analog of Repaglinide. While a direct synthesis protocol for Repaglinide M1 is not readily available in the reviewed literature, it is a known metabolite and impurity. It can be conceptually synthesized by modifying the synthesis of the piperidinyl precursor to introduce a protected amino group that is deprotected in the final step.

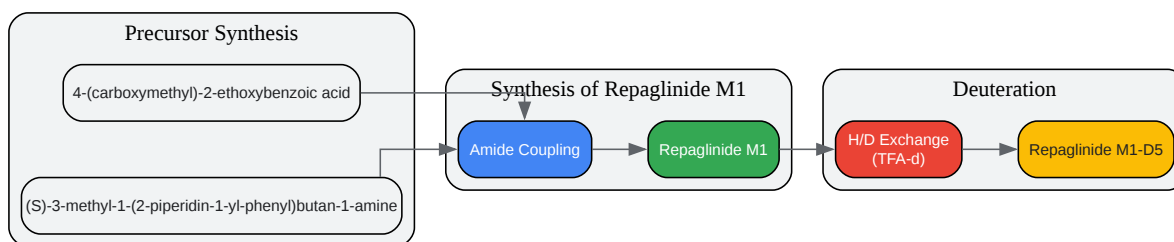
Alternatively, it can be isolated from forced degradation studies of Repaglinide under specific stress conditions.

Part 2: Deuteration of Repaglinide M1 to Yield Repaglinide M1-D5

The introduction of deuterium atoms onto the aromatic ring of Repaglinide M1 can be achieved through acid-catalyzed hydrogen-deuterium exchange.

Proposed Experimental Protocol:

- **Dissolution:** Dissolve Repaglinide M1 in a suitable deuterated acidic medium, such as deuterated trifluoroacetic acid (TFA-d).
- **Heating:** Heat the reaction mixture to facilitate the electrophilic aromatic substitution of hydrogen with deuterium. The reaction temperature and time would need to be optimized to achieve the desired level of deuteration without significant degradation of the starting material.
- **Work-up:** After the reaction is complete, the deuterated acid is removed under reduced pressure. The residue is then neutralized with a suitable base and extracted with an organic solvent.
- **Purification:** The crude **Repaglinide M1-D5** is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final product with high purity.



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Caption: Proposed synthetic workflow for **Repaglinide M1-D5**.

Characterization of Repaglinide M1-D5

A suite of analytical techniques is required to confirm the identity, purity, and extent of deuteration of the synthesized **Repaglinide M1-D5**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification.

Typical HPLC Method Parameters:

Parameter	Value
Column	C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase	Gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate)
Flow Rate	1.0 mL/min
Detection	UV at approximately 244 nm
Injection Volume	10 µL

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight of **Repaglinide M1-D5** and for determining the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides accurate mass measurements.

Expected Mass Spectrometry Data:

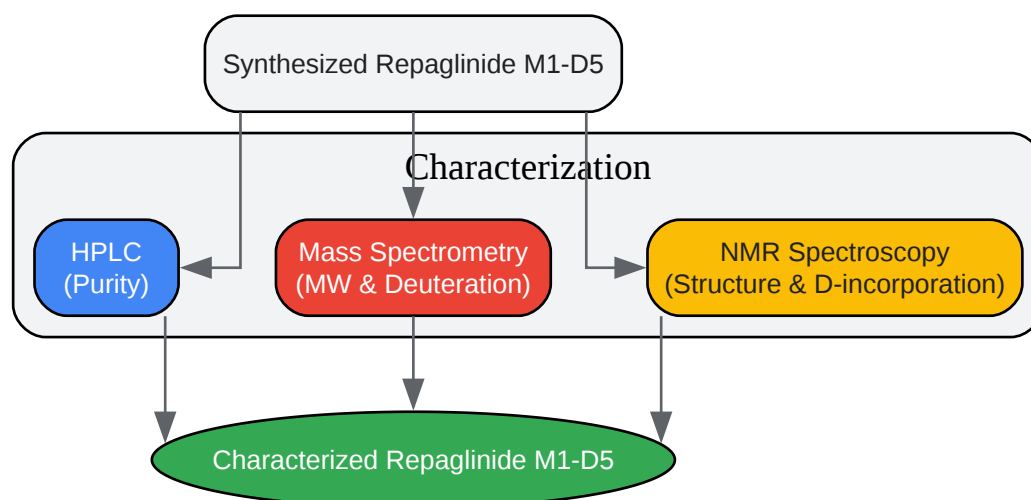
Compound	Molecular Formula	[M+H] ⁺ (monoisotopic)
Repaglinide M1	C ₂₂ H ₂₈ N ₂ O ₄	385.2127
Repaglinide M1-D5	C ₂₂ H ₂₃ D ₅ N ₂ O ₄	390.2443

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern of the molecule, which can provide structural confirmation and help in differentiating it from isomers. The fragmentation of Repaglinide and its metabolites typically involves cleavage of the amide bond and losses from the side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of **Repaglinide M1-D5**.

- ¹H NMR: The proton NMR spectrum will confirm the overall structure of the molecule. The integration of the aromatic proton signals will be significantly reduced compared to the non-deuterated M1 standard, providing a measure of the extent of deuteration.
- ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon skeleton of the molecule.
- ²H NMR: Deuterium NMR can be used to directly observe the deuterium signals and confirm their positions on the aromatic ring.



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Caption: Analytical workflow for the characterization of **Repaglinide M1-D5**.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of **Repaglinide M1-D5**. The successful synthesis of this deuterated internal standard is crucial for the development of robust and reliable bioanalytical methods for the quantification of the Repaglinide M1 metabolite. The detailed characterization using a combination of HPLC, MS, and NMR is essential to ensure the identity, purity, and isotopic enrichment of the final product, meeting the stringent requirements for its use in regulated drug development studies. Further research to optimize the synthesis and deuteration protocols will be beneficial for the efficient production of this important analytical standard.

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